TW-37 is a synthetic, nonpeptidic small molecule inhibitor designed to target anti-apoptotic Bcl-2 family proteins. [] This compound mimics the action of pro-apoptotic proteins like Bid and Bax by binding to the BH3-binding groove of anti-apoptotic proteins, disrupting their function and promoting apoptosis. [, ] TW-37 exhibits high affinity for Bcl-2, Bcl-xL, and Mcl-1. [, ] Its role in scientific research involves exploring its potential as an anti-cancer agent and understanding its impact on various cellular processes.
TW-37 belongs to the class of small-molecule inhibitors and is classified as a Bcl-2 family inhibitor. Its primary mechanism involves the inhibition of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. It exhibits selectivity for Bcl-2 over other family members, such as Bcl-X_L and Mcl-1.
The synthesis of TW-37 involves several key steps that utilize organic chemistry techniques. The compound was developed using a structure-based design approach aimed at optimizing interactions with the BH3-binding groove of Bcl-2. The synthesis process includes:
The synthesis protocol has been detailed in studies by Wang et al., which provide insights into the specific reaction conditions and purification methods employed .
TW-37's molecular structure features a complex arrangement that includes:
The binding affinity of TW-37 to Bcl-2 has been quantified, revealing Ki values of 290 nmol/L for Bcl-2, 1,110 nmol/L for Bcl-X_L, and 260 nmol/L for Mcl-1. This data indicates its potency and selectivity in inhibiting these proteins .
TW-37 primarily participates in biochemical reactions involving its interaction with the Bcl-2 family of proteins:
The mechanism of action for TW-37 involves several critical steps:
TW-37 exhibits several notable physical and chemical properties:
These properties are essential for its application in biological assays and therapeutic formulations .
TW-37 has demonstrated significant potential in various scientific applications:
TW-37 is a rationally designed small-molecule inhibitor originating from structure-activity relationship (SAR) studies of gossypol derivatives. It was engineered to target the conserved BH3-binding groove of anti-apoptotic Bcl-2 family proteins—Bcl-2, Bcl-xL, and Mcl-1—through computational modeling and fluorescence polarization binding assays. The compound’s structure features a trihydroxy benzamide backbone linked to a benzenesulfonyl group, enabling high-affinity interactions with hydrophobic residues within the BH3 groove [1] [4] [6].
Key structural attributes include:
Table 1: Binding Affinities of TW-37 Against Bcl-2 Family Proteins
Target Protein | Ki Value (nM) | Biological Consequence | |
---|---|---|---|
Mcl-1 | 260 | Disrupts Mcl-1/Bak interaction | |
Bcl-2 | 290 | Inhibits Bcl-2/Bax dimerization | |
Bcl-xL | 1,110 | Attenuates Bcl-xL-mediated apoptosis blockade | [4] [6] [7] |
Dysregulation of anti-apoptotic Bcl-2 proteins is a hallmark of tumorigenesis across diverse cancers. Overexpression of Bcl-2, Mcl-1, or Bcl-xL confers resistance to intrinsic apoptosis by neutralizing pro-apoptotic effectors (e.g., Bax, Bak), facilitating unchecked cell survival and therapeutic resistance [2] [5] [8].
Oncogenic roles supported by clinical and preclinical evidence:
Table 2: Preclinical Efficacy of TW-37 Across Bcl-2 Family-Dependent Cancers
Cancer Type | Model System | Key Findings | Molecular Mechanism | |
---|---|---|---|---|
Pancreatic Adenocarcinoma | BxPC-3 xenografts | Tumor growth inhibition; Notch-1/Jagged-1 downregulation | S-phase arrest; cyclin D1/E suppression | [1] |
High-Risk Neuroblastoma | Kelly cells (N-Myc amplified) | IC50 = 0.22 μM; apoptosis induction; synergistic with Aurora kinase inhibitors | Bim displacement from Mcl-1/Bcl-2 | [3] |
Nasopharyngeal Carcinoma | CNE-LMP1 cells | Chemosensitization to cisplatin/5-FU; reduced colony formation | Bcl-2/Mcl-1 degradation; caspase-9/3 activation | [9] |
Lymphoma | WSU-DLCL2 cell line | Selective cytotoxicity in primary patient cells (IC50 = 52–98 nM) | Bax/Bak oligomerization; cytochrome c release | [6] |
TW-37’s multi-target inhibition enables broad activity against malignancies reliant on Bcl-2 family anti-apoptotic functions. Its efficacy extends beyond direct apoptosis induction to angiogenesis suppression, as demonstrated by reduced CXCL1/CXCL8 chemokine expression in endothelial cells at sub-apoptotic concentrations (0.005–0.05 μM) [4] [7]. Furthermore, TW-37 synergizes with conventional therapies by counteracting chemotherapy-induced survival adaptations, positioning it as a versatile backbone for combination regimens [1] [9].
Table 3: Bcl-2 Family Inhibitors in Preclinical/Clinical Development
Compound Name | Primary Targets | Development Status | Distinguishing Feature vs. TW-37 | |
---|---|---|---|---|
TW-37 | Bcl-2, Mcl-1, Bcl-xL | Preclinical | Balanced Mcl-1/Bcl-2 inhibition (Ki < 300 nM) | |
Venetoclax | Bcl-2 | FDA-approved | Selective Bcl-2 inhibition; inactive vs. Mcl-1 | |
Navitoclax | Bcl-2, Bcl-xL | Clinical trials | Bcl-xL inhibition causes thrombocytopenia | |
S63845 | Mcl-1 | Preclinical | Potent Mcl-1 selectivity (Ki = 0.19 nM) | [2] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7